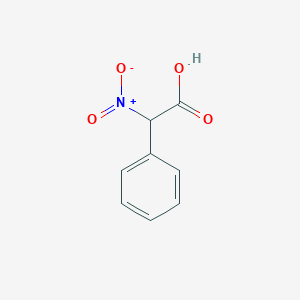
Benzeneacetic acid, a-nitro-
Overview
Description
Benzeneacetic acid, α-nitro- is an organic compound characterized by the presence of both a benzene ring and a nitro group attached to the acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzeneacetic acid, α-nitro- typically involves the nitration of benzeneacetic acid. This can be achieved through the reaction of benzeneacetic acid with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require controlled temperatures to ensure the selective introduction of the nitro group at the α-position.
Industrial Production Methods: Industrial production of benzeneacetic acid, α-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The purification of the product is achieved through crystallization or distillation techniques.
Types of Reactions:
Oxidation: Benzeneacetic acid, α-nitro- can undergo oxidation reactions to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group influences the reactivity of the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Nitrobenzoic acid derivatives.
Reduction: Benzeneacetic acid, α-amino-.
Substitution: Halogenated benzeneacetic acid derivatives.
Scientific Research Applications
Benzeneacetic acid, α-nitro- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential effects on biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, especially in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzeneacetic acid, α-nitro- involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to enzyme inhibition or modification of cellular pathways. The benzene ring provides a hydrophobic interaction site, enhancing the compound’s binding affinity to target molecules.
Comparison with Similar Compounds
Phenylacetic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
Nitrobenzene: Contains a nitro group but lacks the acetic acid moiety, resulting in different chemical properties.
Benzenepropanoic acid, α-nitro-: Similar structure but with an additional carbon in the side chain, affecting its reactivity and applications.
Uniqueness: Benzeneacetic acid, α-nitro- is unique due to the presence of both the nitro group and the acetic acid moiety, which confer distinct chemical reactivity and potential for diverse applications in various scientific fields.
Properties
IUPAC Name |
2-nitro-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c10-8(11)7(9(12)13)6-4-2-1-3-5-6/h1-5,7H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJIMEQNTHFXMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,4-Dimethylbenzo[d]thiazol-2-amine](/img/structure/B3269776.png)



![2-Methoxy-5-[(propylamino)methyl]phenol](/img/structure/B3269806.png)
![Bis(2-methylpropyl)[(oxiran-2-yl)methyl]amine](/img/structure/B3269813.png)


![3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide](/img/structure/B3269840.png)

![2-[(4-Bromobenzyl)thio]ethanol](/img/structure/B3269880.png)
![4-tert-butyl-N-{12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}benzene-1-sulfonamide](/img/structure/B3269883.png)

